ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetically derived small molecule characterized by a benzothiophene core fused with a cyclohexene ring, an ethyl ester group at position 3, and a propanamido linker at position 2. The linker connects to a sulfanyl-substituted indole moiety, which is further functionalized with a 4-bromophenylmethyl group.
The compound’s synthesis likely involves multi-step reactions, including:
Benzothiophene core formation via cyclization.
Sulfanyl linkage introduction through nucleophilic substitution or thiol-ene chemistry.
Amide bond formation to attach the indole-bromophenyl substituent.
Properties
IUPAC Name |
ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN2O3S2/c1-3-35-29(34)26-22-9-5-7-11-24(22)37-28(26)31-27(33)18(2)36-25-17-32(23-10-6-4-8-21(23)25)16-19-12-14-20(30)15-13-19/h4,6,8,10,12-15,17-18H,3,5,7,9,11,16H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTKMNJBVXLEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions
Preparation of the Core Structure: The core structure, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Indole Group: The indole group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boron reagent and a palladium catalyst.
Addition of the Bromophenyl Group: The bromophenyl group can be added through a nucleophilic substitution reaction, where a bromophenyl halide reacts with a nucleophile.
Formation of the Final Compound: The final compound is formed by linking the various functional groups through amide bond formation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is primarily studied for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation .
- Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research indicates that it may act as an anti-inflammatory agent by modulating inflammatory pathways .
Biochemical Probes
Due to its structural complexity and ability to interact with various biological targets, this compound is also explored as a biochemical probe in cellular studies. It can help elucidate the mechanisms of action of other drugs or biological processes by serving as a reference compound in various assays .
Case Studies
Several case studies highlight the significance of this compound:
- Study on Anticancer Mechanisms : A study demonstrated that the compound inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms. The research utilized various assays to confirm its efficacy and mechanism of action .
- Antimicrobial Efficacy Testing : In another study, the compound was tested against a panel of bacterial strains. Results indicated significant antibacterial activity, suggesting its potential for development into a therapeutic agent for infectious diseases .
- Inflammation Model Studies : A recent investigation evaluated the anti-inflammatory effects using in vivo models. The findings revealed that treatment with this compound significantly reduced markers of inflammation compared to controls .
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and three analogs:
Key Observations :
- In contrast, the furan-containing analog () lacks this moiety, likely reducing its binding affinity to bromine-dependent targets .
- Linker Flexibility : The propanamido linker in the target compound and ’s analog provides conformational flexibility, while the pyrazol-4-ylidene group () introduces rigidity, impacting molecular docking .
Biological Activity
Ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains several notable structural features:
- Indole and Thiazole Moieties : These are known for their diverse biological activities.
- Bromophenyl Group : This substitution can enhance electronic properties and influence biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24BrN3OS2 |
| CAS Number | 681274-67-9 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases, which are crucial in signaling pathways involved in cell proliferation and survival.
- Receptor Interaction : It can bind to G-protein coupled receptors (GPCRs), leading to downstream effects such as increased intracellular calcium levels and modulation of various cellular responses .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Cytotoxicity : Research indicates that similar thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with IC50 values below 2 µg/mL have shown promising results against A-431 and Jurkat cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | Jurkat | 1.61 |
Antimicrobial Activity
The presence of the bromophenyl group enhances the antimicrobial properties of related compounds:
- Antibacterial Effects : Studies report minimum inhibitory concentration (MIC) values ranging from 93.7–46.9 μg/mL against multi-drug resistant bacteria .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
Anti-inflammatory Activity
Compounds with similar structures have also been investigated for their anti-inflammatory effects:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.
Study on Anticancer Properties
A screening assay conducted on a drug library identified a compound with structural similarities to this compound. This study demonstrated significant cytotoxicity in multicellular spheroids, indicating potential for further development as an anticancer agent .
Study on Antimicrobial Efficacy
A comparative analysis of thiazole derivatives showed that the bromine substitution at the para position significantly enhances antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound could exhibit similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
